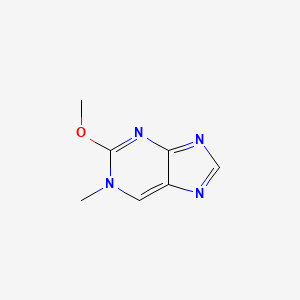

2-Methoxy-1-methyl-1H-purine

Description

Structure

3D Structure

Properties

CAS No. |

61078-15-7 |

|---|---|

Molecular Formula |

C7H8N4O |

Molecular Weight |

164.16 g/mol |

IUPAC Name |

2-methoxy-1-methylpurine |

InChI |

InChI=1S/C7H8N4O/c1-11-3-5-6(9-4-8-5)10-7(11)12-2/h3-4H,1-2H3 |

InChI Key |

HKKDTAUZIWXFTE-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C2C(=NC=N2)N=C1OC |

Origin of Product |

United States |

Synthetic Methodologies for 2 Methoxy 1 Methyl 1h Purine

Established Synthetic Routes to the 2-Methoxy-1-methyl-1H-purine Core

The synthesis of the this compound core can be approached through several established routes, primarily involving the modification of a pre-existing purine (B94841) scaffold.

Alkylation Strategies for Purine Ring Systems

Alkylation is a fundamental method for introducing substituents onto the purine ring. The synthesis of this compound would likely involve the methylation of a 2-methoxypurine precursor. However, the alkylation of purines is often complicated by the presence of multiple reactive nitrogen atoms, leading to mixtures of N-alkylated products. ub.edu The reaction conditions can be optimized to favor alkylation at the N9 position regioselectively. ub.edu

The introduction of a methyl group onto the purine ring can be achieved using various methylating agents. For instance, the methylation of 2-amino-6-chloropurine (B14584) with methyl iodide can lead to the N9-alkylated derivative. ub.edu While direct methylation of 2-methoxypurine to yield the 1-methyl isomer is plausible, the inherent reactivity of the purine nitrogen atoms necessitates careful control of reaction conditions to achieve the desired regioselectivity. Studies on the methylation of related purine systems, such as 6-methoxypurine (B85510), have shown that methylation can occur at different positions depending on the reaction conditions and the specific methylating agent used. acs.org For example, radical methylation of 6-methoxypurine under acidic conditions predominantly yields the 8-methylpurine. acs.org In contrast, alkylation under basic conditions often leads to substitution at the N7 and N9 positions.

A plausible route to this compound could involve the initial synthesis of 2-methoxypurine, followed by a regioselective methylation step. The synthesis of 2-methoxypurine can be achieved from 2-chloropurine through nucleophilic substitution with sodium methoxide.

While the target compound is a methyl-purine, the principles of other alkylation techniques, such as methoxyethylation, are relevant to understanding the broader context of purine derivatization. These techniques highlight the versatility of alkylating agents in modifying the purine core.

One-Pot Synthesis Protocols for Poly-Substituted Purines

One-pot synthesis protocols offer an efficient and streamlined approach to constructing complex molecules like poly-substituted purines from simpler starting materials. rsc.orgrsc.org These methods often involve a sequence of reactions within a single reaction vessel, minimizing the need for isolation and purification of intermediates.

Several one-pot procedures have been developed for the synthesis of variously substituted purine derivatives. rsc.orgrsc.orgresearchgate.netacs.orgnih.gov For example, a one-pot build-up procedure can lead to 6-chloro- or 2-amino-6-chloropurines with various substituents at the N-9 position, achieving yields of up to 96%. rsc.orgrsc.org Such a protocol could potentially be adapted for the synthesis of this compound by employing a suitable methylated amine precursor in the construction of the purine ring.

Another one-pot approach involves the reaction of 5-amino-4-chloro-6-alkylaminopyrimidines to obtain 6-alkoxy-8,9-dialkyl/aryl purines. researchgate.net This strategy demonstrates the feasibility of introducing both methoxy (B1213986) and methyl groups in a single synthetic sequence. The choice of N,N-dialkyl amide as a reactant can influence the reaction pathway, allowing for the generation of diverse purine libraries. researchgate.netnih.gov

The table below summarizes key aspects of various one-pot synthesis protocols for substituted purines.

| Starting Materials | Key Reagents | Product Type | Reference |

| Primary amine, 4,6-dichloro-5-aminopyrimidine | Diethoxymethyl acetate (B1210297) or triethyl orthoformate | 6-Chloropurines with N-9 substituents | rsc.org |

| 5-Amino-4-chloro-6-alkylaminopyrimidines | Alcohols, N,N-dimethylamides | 6-Alkoxy-8,9-dialkyl/aryl purines | researchgate.net |

| 5-Amino-4-chloropyrimidines | Vilsmeier-type reagents | 9-Aryl-substituted chloropurines | acs.org |

| Diaminopyrimidines, primary alkoxides | Large N,N-dimethylamides | Tri-substituted purines | nih.gov |

Regioselective Synthesis Challenges in Purine Derivatization

A significant hurdle in the synthesis of specifically substituted purines like this compound is achieving regioselectivity. The purine ring system possesses multiple nucleophilic nitrogen atoms (N1, N3, N7, and N9), all of which are potential sites for alkylation.

The site of alkylation is influenced by several factors, including the nature of the purine substrate, the type of alkylating agent, the solvent, and the reaction temperature. ub.edu For instance, in the alkylation of 2-amino-6-chloropurine, microwave-assisted synthesis in the presence of tetrabutylammonium (B224687) hydroxide (B78521) has been shown to favor the formation of the N9-alkylated derivative. ub.edu

Direct C-H functionalization presents another avenue for purine derivatization, though it also comes with regioselectivity challenges. For example, direct C-H cyanation of purines typically occurs on the electron-rich imidazole (B134444) motif, affording 8-cyanated purine derivatives. mdpi.com However, the presence of certain directing groups can switch the regioselectivity. mdpi.com

In the context of synthesizing this compound, achieving methylation specifically at the N1 position while having a methoxy group at C2 would require careful synthetic design to either block other reactive sites or to employ a directing group strategy.

Precursor Synthesis and Intermediate Isolation

The synthesis of this compound would necessitate the preparation of key precursors and the isolation of crucial intermediates. A common and versatile precursor for many substituted purines is 2-amino-6-chloropurine. ub.edunih.govkoreascience.krresearchgate.net This compound can be synthesized from guanine (B1146940) by treatment with phosphorus oxychloride. researchgate.net

From 2-amino-6-chloropurine, a series of transformations can be envisioned to arrive at the target molecule. For example, the chloro group at the 6-position can be replaced by a methoxy group via nucleophilic substitution with sodium methoxide. koreascience.kr The amino group at the 2-position could then be converted to a methoxy group, although this transformation is less straightforward. A more likely route would involve starting with a precursor that already contains the desired 2-methoxy functionality or can be easily converted to it.

The synthesis of 2-chloropurine derivatives serves as another important entry point for introducing various functionalities. mdpi.com For example, 2-chloro-6-hydroxylpurine can be prepared and subsequently modified. koreascience.kr

The table below outlines the synthesis of a key purine precursor.

| Precursor | Starting Material | Reagents | Yield | Reference |

| 2-Amino-6-chloropurine | Guanine | Phosphorus oxychloride, tetraethylamine chloride | 72.1% | researchgate.net |

Development of Novel Methodologies for this compound Analogues

The development of novel synthetic methodologies for analogues of this compound is driven by the need for efficient, versatile, and scalable routes to a diverse range of purine derivatives. Research in this area focuses on creating complex molecules by modifying the purine core at various positions, introducing a wide array of functional groups and structural motifs. These advanced strategies often employ modern synthetic techniques such as multicomponent reactions, cross-coupling catalysis, and bio-orthogonal chemistry to streamline the synthesis of purine libraries. rsc.orgrsc.org

Recent advancements have moved beyond traditional linear syntheses, emphasizing atom economy and procedural simplicity. rsc.org Key strategies include the late-stage functionalization of pre-formed purine rings and the construction of the purine system from highly functionalized precursors. These methods provide access to analogues with substituents at the C6, C8, and various nitrogen positions, which are crucial for exploring structure-activity relationships.

Microwave-Assisted Multicomponent Synthesis

A significant innovation in purine synthesis is the use of microwave-assisted one-pot multicomponent reactions. This approach allows for the rapid assembly of complex purine structures from simple starting materials in a single step. For instance, 8,9-disubstituted-1H-purin-6-one derivatives have been synthesized via microwave irradiation of enaminonitrile–imidazole precursors. rsc.org This method involves the condensation of aminomalononitrile (B1212270) p-toluenesulfonate (AMNS), triethyl orthoacetate, and various amino acid methyl esters to form the imidazole intermediate. Subsequent reaction with formic acid under microwave conditions leads to cyclization and the formation of the desired purin-6-one core. rsc.org This technique is notable for its high efficiency, short reaction times, and ability to generate a library of diverse analogues by simply varying the amino acid component. rsc.org

| Starting Materials | Reaction Conditions | Product Type | Key Advantage | Reference |

|---|---|---|---|---|

| Enaminonitrile–imidazole derivatives, Formic acid | Microwave Irradiation (250 W, 250 psi, 200 °C, 2.0 min) | 8,9-disubstituted-1H-purin-6-one derivatives | Rapid, one-pot synthesis, high efficiency | rsc.org |

Palladium-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions, particularly those catalyzed by palladium, have become indispensable tools for the synthesis of purine analogues. The Suzuki cross-coupling reaction, for example, is used to introduce aryl or heteroaryl substituents at the C8 position of the purine ring. This is typically achieved by reacting an 8-halopurine (e.g., 8-bromocaffeine) with a boronic acid in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base. nih.gov This methodology allows for the creation of C-C bonds and the synthesis of 8-arylpurine derivatives, which would be challenging to access through other methods. nih.gov

| Purine Substrate | Coupling Partner | Catalyst/Base | Solvent/Temp | Product Type | Reference |

|---|---|---|---|---|---|

| 8-Bromocaffeine | Benzeneboronic acid | Pd(PPh₃)₄ / K₃PO₄ | DMF / 110 °C | 8-Phenyl-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione | nih.gov |

Copper-Catalyzed Reactions for Derivatization

Copper-catalyzed reactions are also prominent in the synthesis of novel purine analogues. The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and selective method for linking the purine core to other molecular fragments via a triazole linker. mdpi.com In a typical procedure, a purine derivative bearing an alkyne or azide (B81097) functional group is reacted with a corresponding azide or alkyne partner in the presence of a copper(I) catalyst. This has been used to synthesize complex bis-purine structures and other derivatives with high yields under mild conditions. mdpi.com

Furthermore, copper catalysts are employed in Mannich-type reactions to synthesize alkynylamino derivatives. For example, 8-ethynylcaffeine can be coupled with formaldehyde (B43269) and a secondary amine in the presence of copper(II) acetate to yield 8-(3-(amino)prop-1-yn-1-yl)caffeine derivatives. nih.gov This three-component reaction is highly efficient for creating N-substituted propargylamine (B41283) side chains on the purine scaffold. nih.gov

| Reaction Type | Purine Substrate | Reagents | Catalyst | Product Type | Reference |

|---|---|---|---|---|---|

| CuAAC Click Chemistry | 9-(2-Azidoethyl)-6-chloro-9H-purine | Propargyl-functionalized linker | CuSO₄, Cu(0) | 1,2,3-Triazole-linked purine dimers | mdpi.com |

| Mannich Reaction | 8-Ethynylcaffeine | Formaldehyde, Secondary amines | Cu(OAc)₂·H₂O | 8-(3-(Amino)prop-1-yn-1-yl)caffeine derivatives | nih.gov |

Systematic Functional Group Interconversion

The development of robust methods for the interconversion of functional groups on the purine ring is crucial for creating analogues. An effective synthetic pathway for azathioprine (B366305) analogues starts from 2-substituted-7-methylpurines. clockss.org Alkaline hydrolysis can selectively convert a 2-alkoxy or 2-alkylthio group at position 6 into a hydroxyl group, forming a 6-purinone. clockss.org These 6-purinones can then be treated with reagents like phosphorus oxychloride to yield 6-chloropurines. The 6-chloro group is a versatile handle for introducing various nucleophiles, including thiols, to ultimately form the desired thioether linkage found in azathioprine analogues. clockss.org This stepwise modification allows for the systematic and controlled synthesis of a wide range of derivatives from a common intermediate.

| Starting Compound | Reagent | Intermediate Product | Final Product Class | Reference |

|---|---|---|---|---|

| 2-Methoxy-7-methylpurine derivative | aq. NaOH | 2-Methoxy-7-methyl-6-purinone | 6-Thioether purine analogues | clockss.org |

| 2-Methoxy-7-methyl-6-purinone | POCl₃, then R-SH | 6-Chloro-2-methoxy-7-methylpurine |

Advanced Spectroscopic and Crystallographic Elucidation of 2 Methoxy 1 Methyl 1h Purine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy techniques, including FT-IR and FT-Raman, are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Detailed mass spectrometry analysis, including the molecular weight and specific fragmentation patterns for 2-Methoxy-1-methyl-1H-purine, is not available in the public domain based on the conducted searches. While a theoretical molecular weight can be calculated, experimental data on its fragmentation under mass spectrometric conditions, which is crucial for structural elucidation, has not been found.

X-ray Diffraction (XRD) for Solid-State Structure Determination

No published X-ray diffraction studies for this compound were identified. This includes both powder XRD and single-crystal XRD data.

Single-Crystal X-ray Crystallography

There is no available crystallographic information for this compound in prominent crystallographic databases. Consequently, critical data such as the crystal system, space group, unit-cell dimensions, and atomic coordinates, which are determined through single-crystal X-ray crystallography, could not be provided.

Analysis of Intermolecular Interactions via Hirshfeld Surface Analysis

As Hirshfeld surface analysis is contingent on the availability of a crystal structure determined by X-ray diffraction, no such analysis could be found for this compound. This analysis is used to quantify and visualize intermolecular interactions within the crystal lattice, and without the foundational crystallographic data, it cannot be performed.

Computational and Theoretical Investigations of 2 Methoxy 1 Methyl 1h Purine

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic characteristics of purine (B94841) systems. These methods provide deep insights into molecular geometry, stability, and reactivity, which are governed by the arrangement of electrons.

Density Functional Theory (DFT) has become a principal method for investigating the properties of purine derivatives. nih.govresearchgate.net This computational approach is used to analyze geometries and frequencies, providing a foundational understanding of the molecule's structure. nih.gov For substituted purines, DFT methods, such as those employing the B3LYP functional, are utilized to calculate a wide range of properties, including heats of formation, bond dissociation energies, and electronic structures. nih.govd-nb.info

Studies on purine analogues demonstrate that DFT is effective in optimizing molecular geometries and predicting how substituents influence the electronic landscape of the purine core. d-nb.infoacs.org For instance, research on C2, C8, and N-substituted purines has shown that the position of the substituent significantly impacts the electronic structure. acs.org The application of DFT, often combined with appropriate basis sets like 6-31G* or aug-cc-pVDZ, allows for the accurate prediction of molecular properties, which are crucial for understanding the interactions and reactivity of compounds like 2-Methoxy-1-methyl-1H-purine. acs.orgnih.gov These calculations are essential for confirming that optimized structures correspond to energy minima on the potential energy surface. acs.orgnih.gov

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding a molecule's chemical reactivity and stability. researchgate.netfrontiersin.org The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. frontiersin.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net

In purine systems, the HOMO-LUMO gap is influenced by the nature and position of substituents. Modification of the purine base by adding substituents can lower the energy of the LUMO, which can be a predictive tool for the strength of intermolecular interactions. nih.gov For this compound, the electron-donating methoxy (B1213986) group and the methyl group would be expected to modulate the energies of the frontier orbitals compared to the unsubstituted purine core. This analysis helps in predicting sites susceptible to electrophilic and nucleophilic attack.

Table 1: Representative Frontier Orbital Energies and HOMO-LUMO Gaps for Substituted Purines (Illustrative Data)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Purine | -6.5 | -0.8 | 5.7 |

| 2-Aminopurine | -6.1 | -0.5 | 5.6 |

| 6-Methoxypurine (B85510) | -6.3 | -0.7 | 5.6 |

| 2-Chloropurine | -6.8 | -1.5 | 5.3 |

Note: This table contains illustrative data based on general trends observed in purine derivatives to demonstrate the concept of FMO analysis. Actual values for this compound would require specific calculation.

Total and Partial Density of States (TDOS/PDOS) analyses provide a detailed picture of the electronic structure by showing the distribution of energy levels within a molecule. TDOS represents the sum of all orbitals at each energy level, while PDOS breaks this down to show the contribution of individual atoms or groups of atoms to the total density of states. scitepress.org

This type of analysis is instrumental in identifying which parts of the molecule are most involved in the frontier orbitals. For this compound, a PDOS analysis would elucidate the specific contributions of the purine rings, the methoxy group, and the methyl group to the HOMO and LUMO. For example, in studies of guanine (B1146940) and cytosine, PDOS helps to understand the electronic contributions of different molecular fragments. scitepress.org This information is valuable for predicting how the molecule will interact with other species and which atoms are key to its electronic properties.

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals of a wavefunction into a more intuitive picture of localized bonds, lone pairs, and core orbitals, which aligns with the classic Lewis structure concept. uni-muenchen.deuba.ar This method allows for the quantitative analysis of donor-acceptor interactions within a molecule, which are key to understanding its stability and internal electronic communication.

NBO analysis examines interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs, estimating their energetic importance through second-order perturbation theory. uni-muenchen.de For this compound, NBO analysis could reveal hyperconjugative interactions, such as those between the nitrogen lone pairs of the purine ring and the antibonding orbitals of adjacent groups. This provides insight into the delocalization of electron density and the nature of the chemical bonds, going beyond the simple Lewis structure depiction. wisc.edu

Table 2: Illustrative NBO Donor-Acceptor Interactions and Stabilization Energies for a Substituted Purine

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP (1) N3 | σ* (C2-N1) | 5.2 |

| LP (1) N7 | σ* (C5-C8) | 8.1 |

| LP (1) O(methoxy) | σ* (C2-N3) | 2.5 |

| σ (C-H) of Methyl | π* (N1-C6) | 1.8 |

Note: This table presents hypothetical NBO analysis data for a substituted purine to illustrate the types of interactions and stabilization energies that can be identified. LP denotes a lone pair, σ* an antibonding sigma orbital, and π* an antibonding pi orbital.

Molecular Modeling and Simulation Studies

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules, providing insights into their three-dimensional structures and dynamic properties.

Purine and its derivatives can exist in different tautomeric forms, which are structural isomers that readily interconvert, most commonly through the migration of a proton. researchgate.net For the purine skeleton, the N(7)H and N(9)H tautomers are of primary concern. researchgate.netscispace.com The relative stability of these tautomers is crucial as it can dictate the molecule's hydrogen bonding patterns and interaction with biological targets. researchgate.net

Computational methods are highly effective in predicting the most stable tautomer. By calculating the Gibbs free energy (ΔG) of different potential structures, researchers can determine their relative populations at equilibrium. nih.govarxiv.org These calculations can be performed for the molecule in the gas phase and in different solvents to model environmental effects. nih.gov For 6-oxy purine derivatives, for example, calculations have shown that one tautomer is significantly favored in solution, with the Gibbs free energies of other forms being considerably higher. nih.gov In the case of this compound, the methylation at the N1 position simplifies the tautomeric possibilities within the pyrimidine (B1678525) ring, but tautomerism involving the imidazole (B134444) ring protons (if present) would still be a key area of investigation. However, with the N1 position occupied by a methyl group, the typical N7-H/N9-H tautomerism of the purine core is blocked, making the specified 1H-purine structure the primary form. Conformational analysis would focus on the orientation of the methoxy group relative to the purine ring.

Molecular Docking Simulations for Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for predicting the intermolecular interactions that stabilize the ligand-receptor complex and for estimating the binding affinity.

For this compound, a purine analog, likely protein targets would include kinases or adenosine (B11128) receptors, which are common targets for this class of compounds. The simulation process involves preparing the 3D structures of both the ligand (the purine derivative) and the protein target. Using software such as AutoDock or Molegro Virtual Docker, the ligand is placed into the protein's binding site in various conformations. niscair.res.in An algorithm then scores these poses based on a scoring function, which calculates the binding free energy.

The results identify the most stable binding mode and the specific amino acid residues involved in interactions like hydrogen bonds, hydrophobic interactions, and π-π stacking. For instance, a docking study of a purine derivative with the SARS-CoV-2 main protease (Mpro) identified key hydrogen bonds and hydrophobic interactions governing its binding. nih.gov Similarly, docking N-(2-(4-methoxy-1-methyl/phenyl-2-oxo-1,2-dihydroquinolin-3-yl)-2-oxoethyl)-N-substituted primary amino)-benzenesulfonamides against murine 11β-hydroxysteroid dehydrogenase revealed well-conserved hydrogen bonds within the active site. niscair.res.in For this compound, one could anticipate interactions involving the purine ring's nitrogen atoms acting as hydrogen bond acceptors and the methoxy group participating in either hydrogen bonding or hydrophobic interactions.

Table 1: Example of Molecular Docking Simulation Results (Note: This table is illustrative, showing typical data obtained from a docking study, as specific data for the title compound is not available.)

| Target Protein | Binding Energy (kcal/mol) | Interacting Amino Acid Residues | Type of Interaction |

|---|---|---|---|

| Adenosine A2A Receptor | -8.5 | Asn253, Phe168 | Hydrogen Bond, π-π Stacking |

| Cyclin-Dependent Kinase 2 (CDK2) | -7.9 | Leu83, Lys33 | Hydrogen Bond |

| Phosphodiesterase 5 (PDE5) | -9.1 | Gln817, Val782 | Hydrogen Bond, Hydrophobic |

Spectroscopic Parameter Prediction and Correlation with Experimental Data

Computational methods are invaluable for predicting spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds and the interpretation of experimental spectra.

The prediction of Nuclear Magnetic Resonance (NMR) spectra is a common application of quantum chemistry. The Gauge-Independent Atomic Orbital (GIAO) method is the most prevalent approach for calculating nuclear magnetic shielding tensors. researchgate.netresearchgate.net These calculations are typically performed using Density Functional Theory (DFT), often with the B3LYP functional and a basis set such as 6-311++G(d,p). researchgate.netacs.org

The GIAO method computes the absolute isotropic shielding values (σ) for each nucleus (e.g., ¹H, ¹³C). These values are then converted to chemical shifts (δ) relative to a reference standard, typically tetramethylsilane (B1202638) (TMS), using the equation: δ = σ_ref - σ_calc. longdom.org Comparing these predicted shifts with experimental data can confirm molecular structures. epstem.netuzh.ch

Table 2: Example of Predicted vs. Experimental NMR Chemical Shifts (ppm) for this compound (Note: This table is a hypothetical representation of data that would be generated from a GIAO calculation.)

| Atom | Calculated Chemical Shift (δ, ppm) | Experimental Chemical Shift (δ, ppm) |

|---|---|---|

| C2 | 161.5 | - |

| C4 | 152.3 | - |

| C5 | 120.8 | - |

| C6 | 155.1 | - |

| C8 | 141.9 | - |

| N1-CH3 | 34.2 | - |

| O-CH3 | 55.8 | - |

| H6 | 8.45 | - |

| H8 | 8.10 | - |

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrations of chemical bonds. DFT calculations are highly effective at predicting these vibrational frequencies. derpharmachemica.com After optimizing the molecular geometry, a frequency calculation is performed at the same level of theory (e.g., B3LYP/6-311++G(d,p)) to yield a set of harmonic frequencies and their corresponding IR and Raman intensities. researchgate.netscholarsresearchlibrary.com

Due to the harmonic approximation and basis set limitations, calculated frequencies are systematically higher than experimental ones. Therefore, they are often multiplied by an empirical scaling factor (typically around 0.96 for DFT methods) to improve agreement with experimental data. derpharmachemica.com The potential energy distribution (PED) analysis is then used to assign the calculated frequencies to specific vibrational modes, such as stretching, bending, or rocking of particular functional groups. researchgate.net

Table 3: Example of Predicted Vibrational Frequencies (cm⁻¹) for this compound (Note: This table illustrates typical assignments from a DFT frequency calculation. Data is hypothetical.)

| Scaled Frequency (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| 3105 | C8-H stretching |

| 3088 | C6-H stretching |

| 2955 | CH3 asymmetric stretching |

| 1610 | Purine ring C=N stretching |

| 1585 | Purine ring C=C stretching |

| 1250 | C-O-C asymmetric stretching |

| 1045 | C-O-C symmetric stretching |

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the electronic excitation energies of molecules, which correspond to the absorption bands observed in UV-Vis spectroscopy. longdom.orgeurjchem.com The calculation provides key parameters for each electronic transition, including the excitation energy (in eV), the corresponding wavelength (λ, in nm), and the oscillator strength (f), which is proportional to the intensity of the absorption band. researchgate.net

These calculations can predict the λ_max values and help assign them to specific electronic transitions, such as n→π* or π→π*. researchgate.net To better match experimental conditions, solvent effects are often incorporated using models like the Polarizable Continuum Model (PCM). eurjchem.com Studies on related heterocyclic systems demonstrate good agreement between TD-DFT predicted spectra and experimental results. researchgate.neteurjchem.com

Table 4: Example of Predicted Electronic Transitions for this compound in Gas Phase (Note: This table is a hypothetical representation of TD-DFT output.)

| Transition | Wavelength (λ, nm) | Excitation Energy (eV) | Oscillator Strength (f) | Assignment |

|---|---|---|---|---|

| S0 → S1 | 275.4 | 4.50 | 0.015 | n → π |

| S0 → S2 | 260.1 | 4.77 | 0.350 | π → π |

| S0 → S3 | 233.8 | 5.30 | 0.120 | π → π* |

Topological Parameters and Intermolecular Interactions (e.g., Bader's 'Atoms in Molecules' (AIM) Theory, Reduced Density Gradient (RDG))

To understand the nature of chemical bonds and non-covalent interactions within a molecule, advanced wavefunction analysis methods are employed. Bader's Quantum Theory of Atoms in Molecules (QTAIM or AIM) analyzes the topology of the electron density (ρ). researchgate.net In AIM, a bond path between two atoms, along with a (3, -1) bond critical point (BCP) on that path, is a necessary and sufficient condition for a chemical bond. The properties at the BCP, such as the value of the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), reveal the nature of the interaction. For covalent bonds, ρ(r) is high and ∇²ρ(r) is negative, while for non-covalent (closed-shell) interactions like hydrogen bonds, both values are typically smaller.

The Reduced Density Gradient (RDG) is another function derived from the electron density that is particularly useful for identifying and visualizing weak non-covalent interactions. researchgate.net A plot of the RDG versus the electron density multiplied by the sign of the second Hessian eigenvalue (sign(λ₂)ρ) reveals regions of strong attraction (like hydrogen bonds), weak van der Waals interactions, and steric repulsion. researchgate.net Such analyses have been successfully applied to understand intramolecular interactions in various heterocyclic systems. researchgate.netresearchgate.net

Table 5: Example of AIM Topological Parameters at Bond Critical Points (BCPs) for this compound (Note: This table illustrates the type of data generated by an AIM analysis and is hypothetical.)

| Bond | Electron Density ρ(r) (a.u.) | Laplacian ∇²ρ(r) (a.u.) | Interaction Type |

|---|---|---|---|

| N1-C2 | 0.315 | -0.580 | Polar Covalent |

| C5-C6 | 0.340 | -0.950 | Covalent (Double Bond Character) |

| O...H8 (intramolecular) | 0.025 | +0.085 | Weak Hydrogen Bond / Steric |

Biochemical and Molecular Activity of 2 Methoxy 1 Methyl 1h Purine Analogues

In Vitro Investigations of Enzyme Modulation by Purine (B94841) Derivatives

Purine analogues are known to interact with a wide array of enzymes, either inhibiting or activating their functions. These interactions are fundamental to their therapeutic potential. The introduction of a methoxy (B1213986) group, as seen in 2-Methoxy-1-methyl-1H-purine and its related structures, can significantly alter the binding affinity and specificity for various enzymes.

The anti-inflammatory effects of some purine derivatives are linked to their ability to modulate key enzymes in inflammatory pathways. core.ac.uk Theophylline, a methylxanthine related to the purine structure, is known to exert anti-inflammatory effects by inhibiting phosphodiesterase 4 (PDE4) and activating histone deacetylase-2 (HDAC2). core.ac.uk This dual action leads to the suppression of inflammatory gene expression. core.ac.uk

Analogues of 8-methoxy-1,3-dimethyl-2,6-dioxo-purine have demonstrated significant anti-inflammatory activity, which may be attributed to their capacity to lower levels of the pro-inflammatory cytokine TNF-α. core.ac.uk PDE4, in particular, is a crucial target as it hydrolyzes cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger in inflammatory and airway smooth muscle cells. researchgate.net Inhibiting PDE4 increases intracellular cAMP levels, which in turn suppresses the function of inflammatory cells, making it a promising strategy for diseases like asthma and COPD. researchgate.net The development of PDE4 inhibitors has explored a wide structural diversity, moving beyond simple catechol ether derivatives to improve the therapeutic window and reduce side effects. researchgate.net Some research has focused on developing dual inhibitors, such as those targeting both PDE3 and PDE4, to achieve synergistic anti-inflammatory and bronchodilator effects. researchgate.net

| Compound Class | Target Enzyme(s) | Mechanism of Action | Observed Effect | Source(s) |

| Theophylline (related purine) | PDE4, HDAC2 | Inhibition (PDE4), Activation (HDAC2) | Anti-inflammatory | core.ac.uk |

| 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives | Not specified | Lowers TNF-α levels | Anti-inflammatory | core.ac.uk |

| General PDE4 Inhibitors | PDE4 | Inhibition | Suppresses inflammatory cell function | researchgate.net |

| Dual PDE3/4 Inhibitors | PDE3, PDE4 | Inhibition | Synergistic anti-inflammatory and bronchodilator benefits | researchgate.net |

Many organisms, particularly parasites, lack the ability to synthesize purines de novo and are entirely dependent on salvage pathways to acquire them from their host. researchgate.net This dependency makes the enzymes of the purine salvage pathway attractive targets for chemotherapeutic agents. researchgate.netnih.gov Key enzymes in these pathways include Inosine-5′-monophosphate dehydrogenase (IMPDH), guanosine-5′-monophosphate synthase (GMPS), adenylosuccinate synthetase (ADSS), adenylosuccinate lyase (ADSL), hypoxanthine-guanine phosphoribosyltransferase (HPRT), and adenine (B156593) phosphoribosyltransferase (APRT). nih.govacs.org

IMPDH is a crucial enzyme that catalyzes a rate-limiting step in the de novo synthesis of guanine (B1146940) nucleotides. acs.org It is a validated target for drug development, and fragment-based screening has been used to identify inhibitors against the IMPDH from Mycobacterium thermoresistible. acs.org Purine analogues can act as "subversive substrates" or direct inhibitors for these parasitic enzymes, disrupting the parasite's ability to produce essential nucleic acids. researchgate.net For instance, different purine-based chemotypes have shown activity against parasites like Plasmodium falciparum and Trypanosoma cruzi by potentially targeting their respective hypoxanthine (B114508) guanine phosphoribosyltransferase enzymes. nih.gov

Key Enzymes in Purine Metabolism Targeted by Purine Analogues

| Enzyme | Abbreviation | Role in Purine Metabolism | Source(s) |

| Inosine-5′-monophosphate dehydrogenase | IMPDH | Catalyzes the conversion of IMP to xanthosine (B1684192) monophosphate (XMP), a precursor for guanine nucleotides. | nih.govacs.orgwikipedia.org |

| Guanosine-5′-monophosphate synthase | GMPS | Catalyzes the final step in the de novo synthesis of guanosine (B1672433) monophosphate (GMP) from XMP. | nih.govacs.org |

| Adenylosuccinate synthetase | ADSS | Catalyzes the first committed step in the synthesis of adenosine monophosphate (AMP) from inosine (B1671953) monophosphate (IMP). | nih.govacs.org |

| Adenylosuccinate lyase | ADSL | Catalyzes two steps in de novo purine synthesis, converting succinylaminoimidazole carboxamide ribotide to AICAR and adenylosuccinate to AMP. | nih.govacs.org |

| Hypoxanthine-guanine phosphoribosyltransferase | HPRT | A key enzyme in the purine salvage pathway that catalyzes the conversion of hypoxanthine and guanine to their respective mononucleotides. | researchgate.netnih.gov |

| Adenine phosphoribosyltransferase | APRT | An enzyme in the purine salvage pathway that catalyzes the synthesis of AMP from adenine. | researchgate.netnih.gov |

Receptor Binding and Signaling Pathway Modulation

Purine derivatives are well-known for their ability to bind to and modulate purinergic receptors, a class of G protein-coupled receptors (GPCRs) that are ubiquitous throughout the body. nih.gov These interactions can trigger or block signaling cascades, leading to diverse physiological responses.

Adenosine receptors, a type of P1 purinergic receptor, are key targets for many purine analogues. d-nb.info There are four main subtypes: A1, A2A, A2B, and A3. d-nb.info These subtypes are distinguished by their pharmacological profiles and their coupling to second messenger systems; A1 and A3 receptors inhibit adenylyl cyclase, while A2A and A2B receptors stimulate it. d-nb.info

Synthetic purine analogues have been developed as potent and selective antagonists for these receptors. For example, 2,6,9-trisubstituted adenines have been identified as antagonists for the A1 and A3 adenosine receptors. d-nb.info The substitution pattern on the purine ring is critical for both potency and selectivity. For instance, introducing an ethyl group at the N9 position of adenine derivatives can favor interaction with the A2A receptor. mdpi.comsemanticscholar.org The development of A2B antagonists has also been pursued, with some xanthine-based derivatives showing high potency. researchgate.net The goal of these developments is often to create subtype-selective antagonists that can target specific pathologies with fewer side effects. d-nb.info

The specific chemical modifications on the purine ring dictate the mechanism of interaction with cellular receptors. A docking study of 2-methoxy-N6-methyl-adenophostin, a 2-methoxy purine derivative, with the d-myo-Inositol Trisphosphate Receptor (Ins(1,4,5)P3R) revealed important structural insights. acs.org The study suggested that the methoxy group at the 2-position of the purine ring might be sterically unfavorable for binding. acs.org Compared to analogues with a 2-amino group, which can form a hydrogen bond with a glutamate (B1630785) residue (Glu505) in the receptor, the 2-methoxy group caused the same residue to move away, potentially explaining the reduced potency of the 2-methoxy analogue. acs.org

Purinergic receptors, being GPCRs, transduce signals through heterotrimeric G-proteins (Gα, Gβ, Gγ). nih.gov Agonist binding initiates a conformational change that leads to the activation of specific Gα subunits (e.g., Gs, Gi, Gq/11), which in turn modulate downstream effectors like adenylyl cyclase or phospholipase Cβ. nih.gov The signaling is terminated by mechanisms involving G-protein coupled receptor kinases (GRKs) and β-arrestins. nih.gov Allosteric modulators, which bind to sites distinct from the primary ligand binding site, represent another mechanism of interaction, offering a more nuanced way to control receptor activity. nih.gov

Interference with Cellular Processes at the Molecular Level

Beyond direct enzyme and receptor modulation, purine analogues can interfere with fundamental cellular processes at the molecular level, such as nucleic acid synthesis and gene expression. google.commedchemexpress.com Their structural similarity to endogenous purines allows them to be incorporated into metabolic and signaling pathways, often with disruptive consequences for the cell. medchemexpress.comscbt.com

Purine nucleoside analogues are known to possess broad antitumor activity, which is often achieved through the inhibition of DNA synthesis and the induction of apoptosis. medchemexpress.commedchemexpress.com Similarly, various purine derivatives have shown a wide spectrum of biological activities, including antimicrobial, antifungal, and antiviral effects. researchgate.net

The introduction of a 2'-methoxy group to oligomeric compounds has been explored for its utility in modulating gene expression pathways, such as RNA interference (RNAi). google.com However, studies have shown that substituting 2'-OCH3 groups throughout an siRNA sequence can be detrimental to its RNAi activity. google.com In another context, the design of ligands for the YTHDC1 protein, which is involved in RNA modification, has utilized purine analogues containing methoxy groups. acs.org Some of these derivatives exhibited antiproliferative activity against specific cancer cell lines, although the conversion of a more potent carboxylic acid derivative to its methyl ester was necessary to improve cell permeability and achieve this effect. acs.org This highlights how subtle chemical modifications can impact not only target binding but also the pharmacokinetic properties that determine cellular activity.

Impact on Purine Metabolic Pathways

Purine metabolism, a cornerstone of cellular function, is divided into two main pathways: de novo synthesis, which builds purines from simpler molecules, and the salvage pathway, which recycles pre-existing purine bases. wikipedia.org The catabolism of purines results in the final product, uric acid. wikipedia.org Purine analogues, due to their structural similarity to natural purine bases like adenine and guanine, can interfere with these pathways. pharmgkb.orgtocris.com They can act as inhibitors of key enzymes or be incorporated into nucleic acids, leading to disruption of DNA and RNA synthesis. rndsystems.comnih.gov

De Novo Purine Biosynthesis Pathway Investigations

The de novo purine synthesis pathway is a ten-step process that constructs the purine ring system, culminating in the formation of inosine monophosphate (IMP). nih.gov This pathway is a significant target for various purine analogues due to the high demand for nucleotides in proliferating cells. ijbiotech.comaacrjournals.org Several classes of compounds have been studied for their inhibitory effects on specific enzymes within this pathway.

Antifolates like Methotrexate (MTX) act by inhibiting dihydrofolate reductase (DHFR), an enzyme essential for regenerating tetrahydrofolate, a critical cofactor for two steps in the de novo pathway. pharmgkb.orgwikipedia.org The polyglutamated metabolites of MTX also directly inhibit key pathway enzymes, including glycinamide (B1583983) ribonucleotide formyltransferase (GART) and 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide formyltransferase (ATIC). pharmgkb.orgpharmgkb.org

Thiopurines, such as 6-mercaptopurine (6-MP) and its prodrug azathioprine (B366305) , are another major class of analogues. rndsystems.comwikipedia.org Once metabolized into their ribonucleotide forms, they exert inhibitory effects. caymanchem.com The primary mechanism involves the inhibition of the rate-limiting enzyme, phosphoribosyl pyrophosphate (PRPP) amidotransferase. wikipedia.orgcaymanchem.com These metabolites also block the conversion of IMP to adenylosuccinic acid and xanthylic acid. caymanchem.com

Other analogues target specific steps with high precision. L-Alanosine , for example, is an inhibitor of adenylosuccinate synthetase, the enzyme that catalyzes the first committed step in the conversion of IMP to adenosine monophosphate (AMP), thereby specifically blocking one of the two branches downstream of IMP. drugbank.commedchemexpress.comnih.gov

| Inhibitor Class | Analogue Example | Target Enzyme(s) | Mechanism of Action | Citations |

| Antifolate | Methotrexate (MTX) | Dihydrofolate Reductase (DHFR), GART, ATIC | Competitively inhibits DHFR, depleting folate cofactors; active metabolites also inhibit pathway enzymes directly. | pharmgkb.orgwikipedia.orgpharmgkb.orgnih.gov |

| Thiopurine | 6-Mercaptopurine (6-MP) | PRPP Amidotransferase, IMP Dehydrogenase | Metabolites inhibit the rate-limiting step and the conversion of IMP to xanthosine monophosphate (XMP). | wikipedia.orgcaymanchem.comresearchgate.net |

| Thiopurine | Azathioprine | (Metabolized to 6-MP) | Prodrug that is converted non-enzymatically to 6-MP, which then inhibits de novo synthesis. | wikipedia.orgjci.orgdrugbank.com |

| Aspartate Analogue | L-Alanosine | Adenylosuccinate Synthetase | Inhibits the conversion of IMP to adenylosuccinate, specifically blocking the synthesis of AMP. | drugbank.commedchemexpress.comaacrjournals.org |

Purine Salvage Pathway Studies

The purine salvage pathway recycles purine bases from the breakdown of nucleic acids, conserving energy. nih.gov The two primary enzymes in this pathway are hypoxanthine-guanine phosphoribosyltransferase (HGPRT), which salvages hypoxanthine and guanine, and adenine phosphoribosyltransferase (APRT). nih.gov Purine analogues can significantly impact this pathway, often requiring its enzymes for their activation or acting as inhibitors.

The action of allopurinol is intrinsically linked to the salvage pathway. By inhibiting xanthine (B1682287) oxidase, it causes an accumulation of hypoxanthine and xanthine. wikipedia.org The excess hypoxanthine can then be salvaged by HGPRT to form nucleotides, which in turn causes feedback inhibition of de novo purine synthesis. wikipedia.org

Thiopurine drugs like 6-mercaptopurine and azathioprine are classic examples of analogues that are dependent on the salvage pathway for their bioactivation. HGPRT converts 6-MP into its active ribonucleotide form, thioinosine monophosphate (TIMP). wikipedia.orgresearchgate.net Consequently, a deficiency in HGPRT can lead to drug resistance. nih.gov

Conversely, some analogues have been specifically designed to inhibit salvage pathway enzymes. Acyclic nucleoside phosphonates (ANPs) have been identified as a class of potent inhibitors of HGPRT. nih.gov These compounds, which mimic the transition state of the enzyme reaction, have shown particular efficacy against the HGPRT enzyme from the malaria parasite Plasmodium falciparum, highlighting the potential for designing selective inhibitors that exploit differences between pathogen and human enzymes. nih.govacs.org

| Analogue/Compound Class | Target Enzyme | Effect on Salvage Pathway | Citations |

| Allopurinol | Xanthine Oxidase (primary) / HGPRT (indirect) | Inhibition of XO increases hypoxanthine, which is re-utilized by HGPRT, leading to feedback inhibition of de novo synthesis. | wikipedia.orgdrugbank.com |

| 6-Mercaptopurine | HGPRT | Acts as a substrate for HGPRT, which is required for its conversion to the active cytotoxic metabolite, TIMP. | wikipedia.orgresearchgate.netnih.gov |

| Acyclic Nucleoside Phosphonates (ANPs) | HGPRT / HGXPRT | Potent, transition-state analogue inhibitors of the enzyme. | nih.govacs.org |

| 9-Deazaguanine | HGPRT / HGXPRT | A purine analogue that acts as an inhibitor of the enzyme. | acs.orgmalariaworld.org |

Purine Catabolism Analysis

Purine catabolism is the metabolic sequence that breaks down purines into uric acid for excretion. drugbank.com The final two steps of this pathway—the oxidation of hypoxanthine to xanthine and of xanthine to uric acid—are both catalyzed by the enzyme xanthine oxidoreductase (XOR), also known as xanthine oxidase (XO). nih.govscbt.com Inhibition of this enzyme is a key strategy for managing conditions associated with excess uric acid.

Purine analogues are a major class of XOR inhibitors. Allopurinol , a structural isomer of hypoxanthine, is a widely used inhibitor. wikipedia.orgwikipedia.org It acts as a substrate for XOR and is metabolized to oxypurinol , which is a tight-binding inhibitor that remains in the enzyme's active site, blocking further activity. drugbank.comnih.gov

In contrast, non-purine analogues like febuxostat also inhibit XOR but through a different mechanism. Febuxostat binds non-competitively to a channel leading to the enzyme's active site, blocking both the oxidized and reduced forms of the enzyme without being structurally similar to a purine. wikipedia.orgdrugbank.com

Research has also identified other purine analogues with potent inhibitory activity. For instance, 6-(N-benzoylamino)purine was found to be a highly potent competitive inhibitor of XO, with an efficacy comparable to allopurinol. tandfonline.com Unlike some substrates, it did not lead to the production of superoxide, a reactive oxygen species, during its interaction with the enzyme. tandfonline.com

| Inhibitor | Class | Mechanism of Inhibition | Citations |

| Allopurinol | Purine Analogue | Competitive inhibitor; metabolized to oxypurinol, a tight-binding inhibitor of the reduced enzyme form. | wikipedia.orgdrugbank.comnih.gov |

| Oxypurinol | Purine Analogue | Active metabolite of allopurinol; tight-binding inhibitor. | drugbank.comnih.govnih.gov |

| Febuxostat | Non-Purine | Selective, non-competitive inhibitor that blocks the substrate access channel. | wikipedia.orgdrugbank.comnih.gov |

| 6-(N-benzoylamino)purine | Purine Analogue | Potent competitive inhibitor. | tandfonline.com |

| Tisopurine | Purine Analogue | An inhibitor of xanthine oxidase. | wikipedia.org |

Role of Multi-Enzyme Complexes (e.g., Purinosome) in Purine Metabolism Regulation

A significant development in the understanding of purine metabolism is the discovery of the purinosome. nih.govnih.gov This is a transient, multi-enzyme complex, or "metabolon," composed of the six enzymes of the de novo purine synthesis pathway. nih.gov Under conditions of high purine demand or purine depletion, these enzymes cluster together, often near mitochondria, to enhance the efficiency of the pathway by channeling metabolic intermediates between successive active sites. mdpi.com

The formation and dissociation of the purinosome represent a novel layer of metabolic regulation. nih.gov The assembly is dynamic and can be regulated by the levels of purines in the cellular environment; high purine levels cause the complex to disperse. nih.gov This dynamic nature suggests that the purinosome itself could be a target for therapeutic intervention.

The interaction of purine analogues with this complex is an emerging area of research. It is plausible that some purine analogues could disrupt the formation or function of the purinosome, in addition to inhibiting individual enzymes. frontiersin.org For example, studies have shown that combining the purine synthesis inhibitor methotrexate with an Hsp90 inhibitor (a chaperone protein involved in purinosome stability) results in a synergistic cytotoxic effect, validating the purinosome as a viable therapeutic target. nih.gov The metabolite 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR), an intermediate in the pathway and an analogue of AMP, accumulates when the pathway is active and can allosterically activate AMP-activated protein kinase (AMPK), linking purine synthesis directly to the cell's energy-sensing machinery. frontiersin.org While specific investigations into how analogues like this compound affect purinosome dynamics are not yet available, the potential for purine analogues to modulate these higher-order structures presents a new frontier in understanding their biochemical activity. google.com

Academic and Research Applications of 2 Methoxy 1 Methyl 1h Purine

Utilisation as a Chemical Building Block in Organic Synthesis

In organic synthesis, purine (B94841) derivatives serve as versatile starting materials, or "building blocks," for the construction of more complex molecules with desired biological activities. rsc.org The functional groups on the purine ring, such as chloro, amino, and methoxy (B1213986) groups, can be chemically modified through various reactions like alkylation, amination, and coupling reactions. rsc.org For instance, a methoxy group can sometimes be substituted to introduce new functionalities.

A hypothetical use of 2-Methoxy-1-methyl-1H-purine as a building block would involve leveraging its methoxy and methyl groups to direct further chemical transformations. Synthetic chemists could potentially use it as a precursor in a multi-step synthesis to create novel kinase inhibitors, receptor antagonists, or antiviral agents, which are common targets for purine-based drugs. nih.govgoogle.com However, a review of synthetic literature does not show specific examples where this compound is used as a key intermediate. nih.govgoogle.com

Application as a Tool Compound in Biological Pathway Elucidation

Tool compounds are small molecules with well-defined biological activity used to probe and understand cellular pathways and protein functions. Purine analogues are frequently developed as tool compounds to study enzymes like kinases, G-protein coupled receptors (GPCRs) such as adenosine (B11128) receptors, and other proteins involved in signal transduction. acs.orgresearchgate.net They can act as inhibitors, activators, agonists, or antagonists, allowing researchers to study the effects of modulating a specific biological target. researchgate.net

A compound like this compound could theoretically be evaluated as a tool compound. Its structural similarity to endogenous purines might allow it to interact with purine-binding proteins. Researchers would typically screen such a molecule against a panel of biological targets, for example, a kinase panel, to identify any specific interactions. If found to be a selective inhibitor of a particular kinase, it could then be used in cell-based assays to elucidate that kinase's role in a biological pathway. nih.gov Despite this potential, there are no available biological studies or screening data for this compound.

Reference Standard in Analytical Chemistry Method Development

Analytical reference standards are highly purified compounds used as a benchmark for identifying and quantifying substances in a sample. In fields like metabolomics, clinical chemistry, and pharmaceutical analysis, reference standards for purine derivatives like uric acid and allantoin (B1664786) are crucial for developing and validating analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). mdpi.comiaea.orguky.edu These standards are used to create calibration curves and as quality controls to ensure the accuracy and precision of measurements. mdpi.com

For this compound to be used as a reference standard, it would first need to be identified as a metabolite of interest, a pharmaceutical impurity, or a relevant analyte in a specific context. Subsequently, a certified, high-purity version of the compound would need to be made available for analytical laboratories. medchemexpress.comchemservice.com Currently, there is no indication from scientific literature or commercial suppliers that this compound is used as a reference standard in any established analytical method.

Future Research Directions and Unexplored Avenues

Investigation of Novel Biological Targets for 2-Methoxy-1-methyl-1H-purine Analogues

The purine (B94841) scaffold is a well-established "privileged structure" in medicinal chemistry, known to interact with a wide array of biological targets. vulcanchem.comresearchgate.net Analogues of this compound could be designed to target various proteins and pathways implicated in disease. Future research should focus on screening these analogues against novel and established biological targets.

Key areas for investigation include:

Kinase Inhibition : Purine analogues are potent inhibitors of various kinases, which are crucial regulators of cell signaling. researchgate.netaacrjournals.org Families such as Cyclin-Dependent Kinases (CDKs), Janus Kinases (JAKs), and tyrosine kinases are attractive targets. aacrjournals.orgnih.govnih.gov For instance, novel purine analogues have been shown to inhibit JAK activity, thereby regulating the release of pro-inflammatory proteins. nih.gov The development of dual inhibitors, targeting both topoisomerase II and CDKs, represents another promising avenue. aacrjournals.org

Topoisomerase Inhibition : Substituted purines have been identified as a novel class of catalytic inhibitors of topoisomerase II, an essential enzyme for cell proliferation, making it a key target in cancer therapy. aacrjournals.org

Receptor Modulation : Purinergic receptors, particularly adenosine (B11128) receptors, are key targets for purine derivatives. scbt.comacs.org Analogues could be developed as selective agonists or antagonists for these receptors, with potential applications in cardiovascular and inflammatory diseases.

Antiparasitic Activity : The reliance of parasites like Plasmodium falciparum and Trypanosoma cruzi on purine salvage pathways makes enzymes in this pathway attractive targets. anr.frnih.gov Novel purine chemotypes have already demonstrated activity against these parasites. nih.gov

Riboswitch Binding : In bacteria, purine-binding riboswitches regulate gene expression. researchgate.net Designing analogues that bind to these RNA structures could lead to a new class of antimicrobial agents. researchgate.net

| Potential Target Class | Specific Examples | Therapeutic Area | Rationale for Investigation |

|---|---|---|---|

| Protein Kinases | CDKs, JAKs, B-Raf, PI3Kα | Oncology, Inflammation | Purine scaffold mimics ATP, the natural kinase substrate. aacrjournals.orgnih.govrsc.org |

| Topoisomerases | Topoisomerase II | Oncology | Substituted purines can act as catalytic inhibitors. aacrjournals.org |

| Purinergic Receptors | Adenosine Receptors (A1, A2A, A2B, A3) | Cardiovascular, Neurological, Inflammatory Diseases | Purine derivatives can act as selective agonists or antagonists. scbt.comacs.org |

| Parasite Enzymes | Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) | Infectious Diseases (Malaria, Chagas) | Parasites often rely on purine salvage, making these enzymes essential. anr.frnih.gov |

| RNA Riboswitches | Purine Riboswitches | Infectious Diseases (Bacterial) | Analogues can bind to RNA regulatory elements to inhibit bacterial gene expression. researchgate.net |

Advanced Synthetic Strategies for Structurally Complex Derivatives

The synthesis of diverse libraries of this compound derivatives is crucial for exploring their structure-activity relationships. While classical methods for purine synthesis exist, advanced strategies are needed to efficiently generate structurally complex molecules. google.com

Future synthetic efforts should employ modern methodologies:

Solid-Phase Synthesis : This technique allows for the rapid assembly of combinatorial libraries of purine compounds by attaching the growing molecule to a resin support. google.comresearchgate.net It facilitates the regiocontrolled synthesis of polysubstituted purines, which is often challenging in solution-phase chemistry. researchgate.net

Multi-step and Multi-component Reactions : Efficiently building complexity can be achieved through sequential reactions, such as starting from a substituted pyrimidine (B1678525) ring and elaborating the fused imidazole (B134444) ring. nih.govjchps.com Reactions like the Suzuki-Miyaura coupling, Stille reaction, and copper-catalyzed azide-alkyne cycloaddition (CuAAC) are powerful tools for introducing a wide range of substituents onto the purine core. nih.govmdpi.com

Flow Chemistry : The use of microreactors in flow chemistry can offer better control over reaction parameters, improve safety, and allow for easier scale-up of promising lead compounds.

Late-Stage Functionalization : Developing methods to modify the this compound scaffold in the final steps of a synthesis allows for the rapid generation of diverse analogues from a common intermediate.

| Synthetic Strategy | Description | Key Advantages | Relevant Reactions |

|---|---|---|---|

| Solid-Phase Synthesis | Stepwise construction of purine derivatives on a solid support. | High-throughput library generation, simplified purification. google.comresearchgate.net | Reductive amination, Mitsunobu reaction, amination. researchgate.net |

| Multi-step Solution-Phase Synthesis | Sequential modification of a purine or pyrimidine precursor. | High flexibility for complex and targeted synthesis. nih.govmdpi.com | SNAr, CuAAC, Stille coupling, N-alkylation. nih.govmdpi.com |

| Metal-Catalyzed Cross-Coupling | Formation of carbon-carbon or carbon-heteroatom bonds using a metal catalyst. | Introduction of diverse aryl, alkyl, and other functional groups. nih.gov | Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig. |

| Click Chemistry | Highly efficient and specific reactions, such as CuAAC. | Reliable conjugation of the purine core to other molecular fragments. mdpi.commdpi.com | Copper-catalyzed azide-alkyne cycloaddition (CuAAC). mdpi.com |

In-depth Computational Studies on Structure-Function Relationships

Computational chemistry offers powerful tools to guide the design and optimization of this compound analogues. In-depth computational studies can provide critical insights into the molecular interactions that govern biological activity, saving significant time and resources in the drug discovery process.

Key computational approaches include:

Molecular Docking and Dynamics : These methods can predict the binding poses and affinities of purine analogues within the active sites of target proteins. nih.govnih.gov Molecular dynamics simulations can further reveal the stability of these interactions over time and highlight the roles of water molecules and lipids in the binding process. biorxiv.org

Quantum Chemical Calculations : Methods like Density Functional Theory (DFT) can be used to calculate the electronic properties, molecular geometries, and relative stabilities of different tautomers or conformers of the purine derivatives. longdom.orgnih.govacs.org This information is crucial for understanding reactivity and interaction potentials.

Structure-Affinity and Structure-Kinetics Relationship (SAR/SKR) Analysis : Computational models can help elucidate how specific structural modifications influence not only the binding affinity (Ki) but also the kinetic parameters (kon and koff) of a ligand for its target. acs.org Understanding binding kinetics is increasingly recognized as critical for predicting in vivo efficacy. acs.org

Pharmacophore Modeling : By identifying the key structural features required for biological activity, pharmacophore models can guide the virtual screening of compound libraries and the design of new molecules with improved potency and selectivity.

Exploration of Interactions with Other Biomolecules

Beyond specific enzyme or receptor targets, the interactions of this compound analogues with other essential biomolecules remain a largely unexplored area. The purine ring system is fundamental to nucleic acids and coenzymes, suggesting a broad potential for biomolecular interactions. wikipedia.orgresearchgate.net

Future research should investigate:

DNA and RNA Interactions : The planar aromatic structure of the purine core suggests the potential for intercalation between the base pairs of DNA or RNA. researchgate.net Furthermore, the methoxy (B1213986) and methyl substituents could interact with the grooves of the nucleic acid duplex. These interactions could be studied using techniques like viscosity measurements, fluorescence spectroscopy, and molecular modeling. researchgate.net

Protein Interactions : Beyond active site binding, purine analogues may interact with allosteric sites on proteins or disrupt protein-protein interactions. The ability of the methoxy and methyl groups to participate in hydrogen bonding or hydrophobic interactions could be key to these effects. vulcanchem.com

Interactions with Coenzymes : Given the structural similarity to molecules like ATP, GTP, and NADH, purine analogues could potentially interfere with the binding of these coenzymes to their respective enzymes. wikipedia.orgresearchgate.net

Supramolecular Chemistry : The potential for purine derivatives to self-assemble or form complexes with other molecules through non-covalent interactions like hydrogen bonds and π-π stacking is an intriguing area. researchgate.net These interactions could lead to the development of novel biomaterials or drug delivery systems.

Q & A

Basic Research Questions

Q. What are the key considerations for designing a synthetic route to 2-Methoxy-1-methyl-1H-purine?

- Methodology : Start with a purine scaffold and introduce substituents stepwise. For methoxy and methyl groups, use alkylation or nucleophilic substitution under inert conditions. For example, NaH in anhydrous THF can deprotonate purine at the N1 position, allowing methyl iodide to alkylate it. Methoxy groups may require protection/deprotection strategies to avoid side reactions. Characterization via -NMR and -NMR is critical to confirm regioselectivity and purity .

Q. How can spectroscopic techniques validate the structure of this compound?

- Methodology : Use -NMR to identify proton environments: the methyl group (singlet at ~3.3 ppm) and methoxy protons (singlet at ~3.8 ppm). -NMR can distinguish carbonyl carbons (160-170 ppm) and quaternary carbons. High-resolution mass spectrometry (HRMS) confirms the molecular formula. Cross-reference data with analogous purine derivatives (e.g., 6-alkoxy-2-aminopurines) to resolve ambiguities .

Q. What solvent systems are optimal for purifying this compound?

- Methodology : Use polar aprotic solvents (e.g., DMF or DMSO) for solubility during reactions, followed by column chromatography with gradients of ethyl acetate/hexane. For crystallization, consider methanol or ethanol due to the compound’s moderate polarity. Monitor purity via HPLC with a C18 column and UV detection at 260 nm (purine absorbance) .

Advanced Research Questions

Q. How can regioselectivity challenges in N-methylation of the purine core be addressed?

- Methodology : Control reaction temperature and base strength. For example, using KCO in DMF at 60°C promotes N1-methylation over N3/N6. Computational modeling (DFT) can predict site reactivity. Experimental validation via X-ray crystallography (using SHELXL for refinement) resolves structural ambiguities .

Q. What strategies mitigate oxidative degradation of this compound during storage?

- Methodology : Store under argon at -20°C in amber vials to prevent light-induced degradation. Add antioxidants like BHT (0.1% w/w) to solutions. Monitor stability via accelerated aging studies (40°C/75% RH) and LC-MS to identify degradation products .

Q. How can contradictory NMR data for similar purine derivatives be reconciled?

- Methodology : Perform 2D NMR (COSY, HSQC) to assign overlapping signals. For example, NOESY can differentiate methyl groups in crowded regions. Compare with spectral libraries (e.g., NIST Chemistry WebBook) and published analogs. If ambiguity persists, synthesize a deuterated analog for definitive assignments .

Q. What in vitro assays are suitable for probing the biological activity of this compound?

- Methodology : Screen against enzyme targets (e.g., kinases or methyltransferases) using fluorescence polarization or radiometric assays. For receptor binding, employ competitive binding assays with -labeled ligands. Use HEK293 or HeLa cell lines for cytotoxicity profiling (IC via MTT assay). Include positive controls (e.g., known purine inhibitors) for validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.